Nelfinavir (Mesylate)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

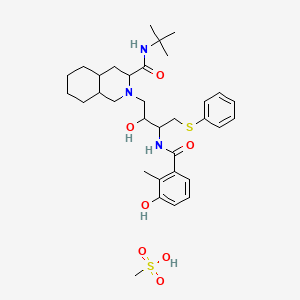

Nelfinavir (Mesylate) is a useful research compound. Its molecular formula is C33H49N3O7S2 and its molecular weight is 663.89. The purity is usually 95%.

BenchChem offers high-quality Nelfinavir (Mesylate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nelfinavir (Mesylate) including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Nelfinavir mesylate, also known as AG-1343, is a potent antiviral inhibitor of HIV-1 protease with a Ki value of 2 nM in vitro . Beyond its antiviral properties, nelfinavir mesylate has demonstrated potential as an antitumor and antifibrotic agent, and it has shown antimicrobial effects against malaria, tuberculosis, and SARS .

Scientific Research Applications

Antiviral Activity: Nelfinavir mesylate is a known inhibitor of HIV-1 protease . Studies have also indicated that nelfinavir mesylate can inhibit cell fusion caused by the SARS-CoV-2 spike (S) glycoprotein .

- Inhibition of SARS-CoV-2: Nelfinavir mesylate has been shown to drastically inhibit S-n- and S-o-mediated cell fusion, with complete inhibition at a 10-μM concentration . In rhesus macaques, prophylactic treatment with nelfinavir resulted in significantly lower temperatures and reduced virus loads in nasal and anal swabs . Furthermore, viral replication in the lungs was significantly reduced in nelfinavir-treated animals .

- Clinical studies: A clinical study involving patients with mild to moderate COVID-19 showed that nelfinavir treatment could shorten the duration of viral shedding by 5.5 days and the fever period by 3.8 days .

Antitumor Properties: Nelfinavir mesylate can induce endoplasmic reticulum (ER) stress, autophagy, and apoptosis in vitro and in vivo . It has been shown to selectively inhibit the growth of HER2-positive breast cancer cells in vitro through a novel mechanism of heat shock protein 90 (HSP90) inhibition .

- Lung Cancer: A phase 1/2 clinical trial tested oral nelfinavir mesylate in combination with concurrent chemoradiotherapy (CT-RT) in patients with unresectable stage IIIA/IIIB locally advanced non-small cell lung cancer (LA-NSCLC) .

Anti-inflammatory Effects: Nelfinavir mesylate is known to reduce inflammation by activating protein phosphatase 2 (PP2) and blocking MAPK signaling in macrophages .

Bioavailability: The absolute bioavailability of nelfinavir was determined in healthy volunteers following oral administration; however, its oral bioavailability decreased from 0.88 to 0.47 over an 11-day study period, which was attributed to first-pass metabolism rather than low absorption .

Drug Combinations: Nelfinavir mesylate is being investigated in combination with other drugs for synergistic activity . Combinations of FDA-approved drugs is a promising strategy for developing new treatments .

Case Studies

Analytical Methods

- LC-MS/MS Assay: Concentrations in plasma of nelfinavir and its metabolites can be determined by a validated LC-MS/MS assay . The method involves extracting plasma samples with ethyl acetate and acetonitrile, followed by analysis using an HPLC system interfaced with a PE Sciex API III .

- Stability: Studies have investigated the stability of nelfinavir mesylate in plasma stored at -20 and -70 °C for up to 19 months .

Propriétés

IUPAC Name |

N-tert-butyl-2-[2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylsulfanylbutyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide;methanesulfonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H45N3O4S.CH4O3S/c1-21-25(15-10-16-28(21)36)30(38)33-26(20-40-24-13-6-5-7-14-24)29(37)19-35-18-23-12-9-8-11-22(23)17-27(35)31(39)34-32(2,3)4;1-5(2,3)4/h5-7,10,13-16,22-23,26-27,29,36-37H,8-9,11-12,17-20H2,1-4H3,(H,33,38)(H,34,39);1H3,(H,2,3,4) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQHXCOAXSHGTIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1O)C(=O)NC(CSC2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)C)O.CS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H49N3O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

663.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.